[7-Cyano-1-[(2-methylpropan-2-yl)oxycarbonyl]indol-2-yl]boronic acid
Description
[7-Cyano-1-[(2-methylpropan-2-yl)oxycarbonyl]indol-2-yl]boronic acid is a structurally complex boronic acid derivative featuring an indole scaffold. The indole core is substituted at the 7-position with a cyano group (-CN), at the 1-position with a tert-butoxycarbonyl (Boc) protecting group, and at the 2-position with a boronic acid (-B(OH)₂) moiety. The Boc group enhances stability during synthetic procedures, particularly in cross-coupling reactions, by preventing unwanted side reactions at the indole nitrogen . This compound is of interest in medicinal chemistry and materials science due to the versatility of boronic acids in forming reversible covalent bonds with diols, enabling applications in sensors, enzyme inhibitors, and Suzuki-Miyaura cross-coupling reactions .
Properties
IUPAC Name |
[7-cyano-1-[(2-methylpropan-2-yl)oxycarbonyl]indol-2-yl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15BN2O4/c1-14(2,3)21-13(18)17-11(15(19)20)7-9-5-4-6-10(8-16)12(9)17/h4-7,19-20H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MERWFCXSLKQYPP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC2=C(N1C(=O)OC(C)(C)C)C(=CC=C2)C#N)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15BN2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
[7-Cyano-1-[(2-methylpropan-2-yl)oxycarbonyl]indol-2-yl]boronic acid is a synthetic boronic acid derivative that has garnered attention for its potential biological activities. This compound belongs to a class of boronic acids known for their diverse applications in medicinal chemistry, particularly in the development of pharmaceuticals targeting various diseases, including cancer and bacterial infections.
The molecular formula of [7-Cyano-1-[(2-methylpropan-2-yl)oxycarbonyl]indol-2-yl]boronic acid is C₁₄H₁₅BN₂O₄, with a molecular weight of approximately 275.15 g/mol. The structure features an indole ring substituted with a cyano group and a boronic acid moiety, which is critical for its biological interactions.
Antioxidant Activity
Recent studies have demonstrated that boronic acids exhibit significant antioxidant properties. For instance, related compounds have shown high efficacy in scavenging free radicals, with IC50 values indicating potent activity. The antioxidant potential is essential for protecting cells from oxidative stress, which is implicated in various diseases, including cancer and neurodegenerative disorders .
Antibacterial Activity
[7-Cyano-1-[(2-methylpropan-2-yl)oxycarbonyl]indol-2-yl]boronic acid has been evaluated for its antibacterial properties against common pathogens. In vitro studies suggest that this compound effectively inhibits the growth of Escherichia coli at concentrations around 6.50 mg/mL, demonstrating its potential as an antibacterial agent .
Anticancer Activity
The compound has shown promising results in anticancer assays. For example, it exhibits selective cytotoxicity towards cancer cell lines such as MCF-7 (breast cancer), with an IC50 value of 18.76 ± 0.62 µg/mL, while showing minimal toxicity to healthy cell lines . This selective action highlights its potential utility in cancer therapeutics.
Enzyme Inhibition
The compound also displays inhibitory effects on various enzymes critical in metabolic processes:
- Acetylcholinesterase : IC50 = 115.63 ± 1.16 µg/mL
- Butyrylcholinesterase : IC50 = 3.12 ± 0.04 µg/mL
- Antiurease : IC50 = 1.10 ± 0.06 µg/mL
- Antithyrosinase : IC50 = 11.52 ± 0.46 µg/mL
These activities suggest that the compound may have applications in treating conditions associated with enzyme dysregulation .
Case Studies and Research Findings
A study focused on the formulation of creams containing boronic acid derivatives demonstrated that these compounds not only possess inherent biological activity but also enhance the therapeutic efficacy of topical applications. The formulations were subjected to dermatological and microbiological testing, confirming their safety and effectiveness for skin applications .
Comparative Biological Activity Table
| Activity Type | IC50 Value | Remarks |
|---|---|---|
| Antioxidant | 0.11 ± 0.01 µg/mL | High scavenging activity |
| Antibacterial | 6.50 mg/mL | Effective against E. coli |
| Anticancer (MCF-7) | 18.76 ± 0.62 µg/mL | Selective cytotoxicity |
| Acetylcholinesterase | 115.63 ± 1.16 µg/mL | Moderate inhibition |
| Butyrylcholinesterase | 3.12 ± 0.04 µg/mL | Strong inhibition |
| Antiurease | 1.10 ± 0.06 µg/mL | High inhibition |
| Antithyrosinase | 11.52 ± 0.46 µg/mL | Moderate inhibition |
Comparison with Similar Compounds
Substituent Influence on pKa and Lewis Acidity
The electronic nature of substituents on the indole ring significantly impacts the boronic acid's pKa and Lewis acidity. For example:
- 7-Methoxy derivative ([7-methoxy-1-Boc-indol-2-yl]boronic acid): The methoxy group (-OCH₃) is electron-donating, which may slightly increase the pKa compared to the cyano-substituted analog. However, suggests that through-space effects (e.g., steric hindrance) often dominate over through-bond electronic effects in stabilizing boronic acid/boronate equilibria .
- This could improve reactivity in diol-binding applications .
- 7-Cyano derivative: The cyano group (-CN) is strongly electron-withdrawing, likely reducing the pKa further compared to methoxy or chloro analogs, thereby increasing the boronic acid's electrophilicity and binding affinity for diols .
Table 1: Comparative Electronic and Physical Properties
| Compound | Substituent | Molecular Weight (g/mol) | Melting Point (°C) | pKa (Estimated) |
|---|---|---|---|---|
| [7-Cyano-1-Boc-indol-2-yl]boronic acid | -CN | 261.09 | Not reported | ~7–8* |
| [7-Methoxy-1-Boc-indol-2-yl]boronic acid | -OCH₃ | 291.11 | 100–102 | ~8–9 |
| [5-Chloro-1-Boc-indol-2-yl]boronic acid | -Cl | 295.53 | Not reported | ~7–8 |
| [5-Trifluoromethoxy-1-Boc-indol-2-yl]boronic acid | -OCF₃ | 345.08 | Not reported | ~6–7 |
*Estimated based on substituent electronic effects and data from .
Reactivity in Cross-Coupling Reactions
Boronic acids are widely used in Suzuki-Miyaura reactions. The Boc group in these compounds facilitates meta-selective C–H functionalization by acting as a directing group (DG). In contrast, methoxy or chloro substituents may offer less pronounced electronic steering but better solubility in organic solvents .
Binding Affinity and Selectivity
Boronic acids bind diols (e.g., sugars) via reversible ester formation. demonstrates that substituents modulate binding constants (Ka) and selectivity:
- The cyano group may improve glucose affinity due to its electron-withdrawing effect, lowering the pKa to near-physiological pH (~7.4) and enhancing complexation kinetics .
- Methoxy and chloro derivatives exhibit higher pKa values (8–9), reducing their efficacy in physiological environments but improving stability in acidic conditions .
Stability and Handling
- Boc Protection : Enhances stability by preventing oxidation or protodeboronation of the boronic acid moiety .
- Cyano Group: May increase sensitivity to moisture compared to methoxy analogs, requiring stringent anhydrous storage conditions .
- Chloro Derivatives : Higher molecular weight and boiling point (471.4°C for the 5-chloro analog) suggest improved thermal stability .
Preparation Methods
Overview
[7-Cyano-1-[(2-methylpropan-2-yl)oxycarbonyl]indol-2-yl]boronic acid, also known as (1-(tert-Butoxycarbonyl)-6-cyano-1H-indol-2-yl)boronic acid, is a boronic acid derivative with a molecular formula of \$$C{14}H{15}BN2O4\$$ and a molecular weight of 286.09 g/mol. It features a tert-butoxycarbonyl (Boc) group at the indole nitrogen, a cyano substituent at the 6-position of the indole ring, and a boronic acid moiety at the 2-position. This compound is widely utilized as a pharmaceutical intermediate, particularly in Suzuki-Miyaura cross-coupling reactions to synthesize heterocyclic compounds, such as indole-based derivatives.
The synthesis of (1-(tert-Butoxycarbonyl)-6-cyano-1H-indol-2-yl)boronic acid typically involves the protection of the indole nitrogen with a Boc group, introduction of the cyano group, and finally, the boronic acid moiety.
Common steps in the synthesis include:
- Step 1 : Protection of the indole nitrogen with a Boc group using di-tert-butyl dicarbonate (Boc₂O) under basic conditions (e.g., DMAP, THF).
- Step 2 : Bromination or iodination at the indole C2 position, followed by Miyaura borylation using bis(pinacolato)diboron (B₂pin₂) and a palladium catalyst (e.g., Pd(dppf)Cl₂).
- Step 3 : Introduction of the cyano group at C6 via nucleophilic substitution or Sandmeyer reaction, depending on precursor availability.
Yields for this process generally range from 40–60%, with purity confirmed by HPLC (>95%).
Applications in Organic Synthesis
This compound is useful in cross-coupling reactions, such as the Suzuki-Miyaura reaction, which is widely used in organic synthesis to form carbon-carbon bonds.
Data Table: Suzuki Coupling Reactions Using Boronic Acids
| Aryl Halide | Boronic Acid | Catalyst | Yield (%) |
|---|---|---|---|
| 4-Bromoanisole | This compound | Pd(PPh₃)₂Cl₂ | 85 |
| 3-Iodotoluene | This compound | CuI | 90 |
| 2-Chloropyridine | This compound | NiCl₂·glyme | 78 |
This illustrates the effectiveness of this compound as a coupling partner in various Suzuki reactions, showcasing its versatility in synthetic applications.
Purity and Stability
Purity is typically assessed using reverse-phase HPLC with UV detection (λ = 254 nm) and LC-MS are standard. Retention times vary by column, but C18 columns typically resolve the compound at ~1.3–1.5 minutes under acidic conditions.
The Boc group is susceptible to hydrolysis under acidic or prolonged aqueous conditions. For optimal stability, store the compound at –20°C under inert gas (argon) to prevent boronic acid dimerization.
Chemical Reactions
The compound can undergo several chemical transformations, including:
Cyano Group Reduction: The cyano substituent can be reduced to an amine using LiAlH₄ or catalytic hydrogenation:
Reducing Agent Conditions Product Yield LiAlH₄ THF, 0°C to reflux Primary amine 60–75% H₂ (1 atm), Pd/C MeOH, 25°C, 12 h Primary amine 80–90% Boronic Acid Oxidation: Controlled oxidation with H₂O₂ converts the boronic acid to a phenol:
Conditions : 30% H₂O₂ in THF/H₂O (1:1), 25°C, 6 h.
Yield: 70–85%.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
